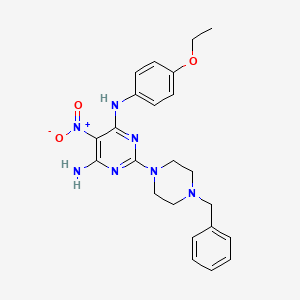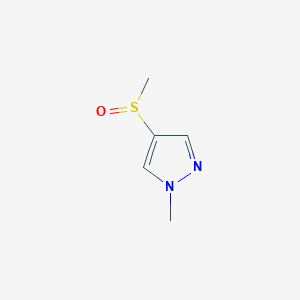
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN belongs to the class of piperazine derivatives and has shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of neurotransmitter systems. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to inhibit CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been shown to modulate the activity of dopamine and acetylcholine neurotransmitter systems, which are involved in the regulation of motor and cognitive functions.
Biochemical and Physiological Effects
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter systems. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been shown to have antioxidant properties and to reduce oxidative stress, which is implicated in various diseases such as Parkinson's and Alzheimer's disease.
实验室实验的优点和局限性
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several advantages for lab experiments, including its high potency and selectivity for protein kinases and neurotransmitter systems. However, 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine also has some limitations, such as its complex synthesis process and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various diseases. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine may also be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Further research on 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine may lead to the development of new treatments for various diseases and improve our understanding of the underlying mechanisms involved in these conditions.
合成方法
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves a multi-step process that starts with the reaction of 4-benzylpiperazine with 4-ethoxyaniline. The resulting compound is then subjected to nitration, followed by cyclization to obtain the final product. The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a complex process that requires expertise in organic chemistry.
科学研究应用
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown promising results as an inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been studied for its potential as a neuroprotective agent in Parkinson's and Alzheimer's disease.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-2-33-19-10-8-18(9-11-19)25-22-20(30(31)32)21(24)26-23(27-22)29-14-12-28(13-15-29)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H3,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCPARHRGPOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate](/img/structure/B2946312.png)




![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)
![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)
![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)
![6-piperazin-1-yl-N,N-dipropyl-5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]nicotinamide](/img/structure/B2946334.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2946335.png)